
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Descripción general
Descripción
El clorhidrato de NBI 27914 es un antagonista selectivo, no peptídico del receptor 1 del factor liberador de corticotropina. Este compuesto es conocido por su alta afinidad y especificidad hacia el receptor 1 del factor liberador de corticotropina, con un valor de constante de disociación de 1,7 nanomolar . No tiene actividad en los receptores 2 del factor liberador de corticotropina . El clorhidrato de NBI 27914 se utiliza principalmente en la investigación científica para estudiar el papel de los receptores 1 del factor liberador de corticotropina en diversos procesos fisiológicos y patológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de NBI 27914 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación del anillo de pirimidina: Esto implica la reacción de aminas apropiadas con un derivado de pirimidina clorado.
Reacciones de sustitución: La introducción de varios sustituyentes en el anillo de pirimidina se logra mediante reacciones de sustitución nucleófila.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial del clorhidrato de NBI 27914 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, con un control estricto sobre las condiciones de reacción y los pasos de purificación para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de NBI 27914 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de pirimidina.
Sustitución: Las reacciones de sustitución nucleófila son comunes, especialmente durante la síntesis del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados del clorhidrato de NBI 27914, que se utilizan para estudiar la relación estructura-actividad y mejorar las propiedades farmacológicas del compuesto.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Corticotropin-Releasing Factor Receptor Antagonism
NBI 27914 is primarily recognized for its role as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates stress responses. The compound exhibits a high binding affinity (K_i = 1.7 nM) to CRF1 receptors, making it a candidate for treating stress-related disorders such as anxiety and depression .
2. Potential Therapeutic Use in Anxiety Disorders
Research indicates that NBI 27914 may inhibit behavioral seizures and modulate anxiety responses. Its antagonistic action on CRF1 receptors suggests it could be beneficial in developing therapies for anxiety disorders by reducing hyperactivity of the stress response system .
3. Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural properties allow it to interact with various biological targets, which may lead to the development of new cancer therapies. Studies are ongoing to explore its efficacy against different cancer cell lines.
Organic Chemistry Applications
1. Synthesis and Reactivity
NBI 27914 serves as a valuable building block in organic synthesis. Its unique functional groups facilitate nucleophilic substitution reactions and other organic transformations. The synthesis typically involves multi-step processes including cyclization reactions to form the pyrimidine core and subsequent substitution reactions to introduce various substituents.
2. Reagent in Organic Reactions
Due to its reactivity profile, NBI 27914 can be employed as a reagent in various organic reactions, aiding in the synthesis of more complex molecules. This versatility makes it an important compound for chemists working in synthetic organic chemistry.
Material Science Applications
1. Development of New Materials
The stability and reactivity of NBI 27914 make it suitable for applications in material science. It can be utilized in developing new polymers and coatings due to its unique chemical structure that imparts desirable properties such as durability and resistance to environmental factors.
Mecanismo De Acción
El clorhidrato de NBI 27914 ejerce sus efectos al unirse selectivamente y antagonizar el receptor 1 del factor liberador de corticotropina. Este receptor es parte de la superfamilia de receptores acoplados a proteínas G y está involucrado en la respuesta al estrés. Al bloquear el receptor, el clorhidrato de NBI 27914 inhibe la acción del factor liberador de corticotropina, modulando así la respuesta al estrés y los procesos fisiológicos relacionados .
Comparación Con Compuestos Similares
Compuestos similares
Antalarmina: Otro antagonista selectivo del receptor 1 del factor liberador de corticotropina.
CP-154,526: Un antagonista no peptídico del receptor 1 del factor liberador de corticotropina.
R121919: Un antagonista selectivo del receptor 1 del factor liberador de corticotropina con propiedades similares.
Singularidad
El clorhidrato de NBI 27914 es único debido a su alta afinidad y selectividad para el receptor 1 del factor liberador de corticotropina. Su capacidad para bloquear las convulsiones conductuales in vivo lo diferencia de otros compuestos similares .
Actividad Biológica
5-Chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine, commonly referred to as NBI 27914, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20Cl4N4
- Molecular Weight : 434.19 g/mol
- CAS Number : 184241-44-9
- Solubility : Soluble in DMSO (16 mg/mL at 60 °C)
Property | Value |
---|---|
Boiling Point | 483.7 ± 45.0 °C (Predicted) |
Density | 1.417 ± 0.06 g/cm³ (Predicted) |
pKa | 3.58 ± 0.50 (Predicted) |
Color | White |
NBI 27914 acts as a selective non-peptide antagonist for the CRF1 receptor with a binding affinity (K_i) of approximately 1.7 nM , demonstrating significant selectivity over CRF2 receptors . The CRF1 receptor is implicated in the regulation of stress responses, anxiety, and depression. By blocking this receptor, NBI 27914 has been shown to mitigate stress-induced behaviors and may have potential applications in treating anxiety disorders and depression.
Antidepressant and Anxiolytic Effects
Research indicates that antagonism of the CRF1 receptor can lead to reductions in anxiety-like behaviors in various animal models. For instance, studies have demonstrated that NBI 27914 can block behavioral seizures and has potential neuroprotective effects by influencing neurogenic activity in the hippocampus .
Neurogenic Activity
NBI 27914 has been investigated for its effects on neurogenic activity in neural stem cells within the adult hippocampus. It appears to promote neurogenesis, which is crucial for cognitive function and emotional regulation .
Effects on Steroidogenic Gene Expression
In studies involving GD15 mouse testis, NBI 27914 was shown to affect steroidogenic gene expression, suggesting a role in reproductive health and hormonal regulation .
Case Studies
- Animal Model Study : A study involving mice demonstrated that administration of NBI 27914 significantly reduced anxiety-like behaviors when subjected to stress tests compared to control groups .
- Neuroprotection Study : In another investigation focused on neurodegenerative conditions, NBI 27914 was found to decrease amyloid β production, which is associated with Alzheimer's disease pathology .
Potential Therapeutic Applications
Given its biological activity, NBI 27914 is being explored for several therapeutic applications:
- Anxiety Disorders : As a CRF1 antagonist, it holds promise for treating anxiety disorders by modulating stress responses.
- Depression : Its ability to influence neurogenic processes may provide a novel approach to antidepressant therapy.
- Neurodegenerative Diseases : By reducing amyloid β levels, it could be beneficial in Alzheimer's disease research.
Propiedades
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NBI 27914?
A1: NBI 27914 selectively antagonizes the CRF1 receptor, a G protein-coupled receptor. []
Q2: How does NBI 27914 interact with the CRF1 receptor?
A2: NBI 27914 binds to the CRF1 receptor at sites distinct from the peptide binding sites, resulting in allosteric inhibition. [] This binding prevents the activation of CRF1 by endogenous ligands like corticotropin-releasing hormone (CRH). [, , ]
Q3: What downstream effects occur upon CRF1 receptor antagonism by NBI 27914?
A3: Antagonism of CRF1 receptors by NBI 27914 can:
- Inhibit stress-induced corticosterone release [, , , ]
- Attenuate anxiety-like behaviors in animal models [, , , ]
- Reduce pain-related neuronal sensitization in the amygdala [, ]
- Modulate gastric emptying and gastrointestinal motility [, , ]
- Reverse stress-induced suppression of the mesolimbic dopaminergic system []
Q4: What is the molecular formula and weight of NBI 27914?
A4: While the provided research does not explicitly state the molecular formula and weight, these can be determined from the chemical name and structure.
Q5: Is there spectroscopic data available for NBI 27914?
A5: The provided research abstracts do not contain spectroscopic data.
Q6: Does NBI 27914 possess any catalytic properties?
A6: NBI 27914 is a receptor antagonist and does not exhibit catalytic properties.
Q7: Have computational methods been applied to study NBI 27914?
A7: The provided research abstracts do not mention the use of computational chemistry or modeling for NBI 27914.
Q8: How do structural modifications of NBI 27914 impact its activity?
A8: While specific SAR studies for NBI 27914 are not detailed in the provided abstracts, research has identified key residues crucial for its binding to the CRF1 receptor, particularly His199 and Met276 within the transmembrane domains. []
Q9: What in vitro models have been used to study NBI 27914?
A9: In vitro studies utilizing cell lines transfected with CRF receptors have demonstrated the antagonist activity of NBI 27914. [, ] Additionally, primary cell cultures of rat pituitary cells were used to demonstrate the suppression of CRF-induced ACTH release by NBI 27914. []
Q10: What in vivo models have been employed to investigate NBI 27914's effects?
A10: Various animal models, predominantly rodent models, have been utilized to investigate the effects of NBI 27914. These include:
- Stress Models: Restraint stress in mice and rats to assess anxiolytic effects and impacts on the HPA axis. [, , , , ]
- Pain Models: Arthritis pain models in rats to investigate pain-related sensitization and modulation of neuronal activity in the amygdala. [, , ]
- Gastrointestinal Models: Studies examining gastric emptying and colonic transit in mice and rats to elucidate the role of CRF receptors in gut motility. [, , ]
- Ethanol Consumption Models: Binge-like ethanol consumption models in mice to understand the role of CRF signaling in alcohol intake. []
Q11: What are the potential cross-disciplinary applications and synergies of NBI 27914 research?
A11: Given its role in modulating the CRF1 receptor, NBI 27914 research has implications for various fields:
- Neuroscience: Understanding the role of CRF signaling in stress, anxiety, and pain. [, , , ]
- Gastroenterology: Elucidating the mechanisms of stress-related gastrointestinal disorders and developing potential therapeutic interventions. [, , ]
- Endocrinology: Investigating the interplay between the HPA axis, stress, and metabolic functions. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.